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Compound of Interest

Compound Name: SGA360

Cat. No.: B117033 Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity

of a compound is paramount. This guide provides a comparative analysis of SGA360's

interaction with its primary target, the Aryl Hydrocarbon Receptor (AHR), versus its potential

off-target effects on other receptors, supported by available experimental data.

SGA360 is a selective Aryl Hydrocarbon Receptor modulator (SAhRM) designed for high

affinity and specificity.[1] Developed as a derivative of WAY-169916, SGA360 was structurally

modified to enhance its binding to the AHR while concurrently ablating its affinity for the

Estrogen Receptor (ER).[1] This targeted design aimed to harness the therapeutic potentials of

AHR modulation, such as anti-inflammatory responses, without the confounding effects of ER

interaction.

Comparative Receptor Binding Profile
Experimental data demonstrates SGA360's significant selectivity for the AHR over the Estrogen

Receptors (ERα and ERβ). The following table summarizes the available quantitative data on

the binding affinity of SGA360 and its parent compound, WAY-169916, to these receptors.
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Compound Primary Target
Off-Target
Receptor

Binding/Activity

SGA360
Aryl Hydrocarbon

Receptor (AHR)

Estrogen Receptor α

(ERα)

Minimal competition at

10 μM

Estrogen Receptor β

(ERβ)
No binding observed

WAY-169916
Aryl Hydrocarbon

Receptor (AHR)

Estrogen Receptor α

(ERα)
Significant binding

A broader off-target screening profile for SGA360 against a comprehensive panel of other

receptors is not publicly available at this time.

On-Target Activity and Mechanism
The anti-inflammatory properties of SGA360 are directly mediated through its interaction with

the AHR. Studies in mice have shown that the anti-inflammatory effects of SGA360 are absent

in AHR knockout models (Ahr-/-), confirming that AHR is its primary target for this activity.[1]

The mechanism of action of SGA360 as a SAhRM involves the repression of inflammatory

gene expression without stimulating the dioxin-response element (DRE)-mediated

transcriptional activity associated with AHR-mediated toxicity. Mechanistic studies have

revealed that SGA360 promotes the cytoplasmic retention of AHR, rather than its translocation

to the nucleus, which is a key step in the canonical AHR signaling pathway.

Experimental Protocols
The determination of SGA360's receptor selectivity involves standard pharmacological assays.

Below are detailed methodologies for the key experiments cited.

Estrogen Receptor Binding Assay (Fluorescence
Polarization)
This assay is used to determine the binding affinity of a test compound to the Estrogen

Receptor.
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Preparation

Assay Execution

Data Analysis

Prepare Assay Buffer

Incubate ER with Tracer and Test Compound

Prepare Fluorescently Labeled Estrogen (Tracer) Prepare Estrogen Receptor (ERα or ERβ) Prepare Test Compound (SGA360) Dilution Series

Measure Fluorescence Polarization

Plot Polarization vs. Compound Concentration

Determine IC50 Value

Click to download full resolution via product page

Workflow for Estrogen Receptor Binding Assay.
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Reagents and Materials:

Recombinant human Estrogen Receptor α (ERα) or Estrogen Receptor β (ERβ).

Fluorescently labeled estradiol (e.g., Fluormone™ ES2).

Test compound (SGA360).

Assay buffer (e.g., phosphate-buffered saline).

Microplates suitable for fluorescence polarization.

Procedure:

A fixed concentration of ER and the fluorescently labeled estrogen are incubated together

in the assay buffer.

Serial dilutions of the test compound (SGA360) are added to the wells.

The plate is incubated to allow the binding reaction to reach equilibrium.

The fluorescence polarization of each well is measured using a plate reader. A low

polarization value indicates displacement of the fluorescent tracer by the test compound.

Data Analysis:

The fluorescence polarization values are plotted against the logarithm of the test

compound concentration.

The IC50 value (the concentration of the test compound that inhibits 50% of the tracer

binding) is calculated from the resulting dose-response curve.

Aryl Hydrocarbon Receptor Activity Assay (Gene
Expression Analysis)
This assay determines the functional activity of a compound as an AHR modulator by

measuring the expression of a target gene.
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Cell Culture & Treatment

Gene Expression Analysis

Results Interpretation

Culture Hepatoma Cells (e.g., HepG2)

Treat Cells with Cytokine (e.g., IL-1β) to Induce Inflammatory Gene

Co-treat with SGA360

Isolate RNA from Cells

Perform Quantitative PCR (qPCR) for Target Gene (e.g., SAA1)

Compare Gene Expression Levels between Treatment Groups

Determine Repressive Effect of SGA360
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Workflow for AHR Functional Activity Assay.
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Cell Culture and Treatment:

Human hepatoma cells (e.g., HepG2) are cultured in appropriate media.

Cells are treated with a pro-inflammatory cytokine (e.g., IL-1β) to induce the expression of

AHR target genes involved in the inflammatory response, such as Serum Amyloid A1

(SAA1).

Cells are co-treated with varying concentrations of SGA360.

RNA Isolation and qPCR:

After the treatment period, total RNA is extracted from the cells.

The expression level of the target gene (e.g., SAA1) is quantified using quantitative real-

time polymerase chain reaction (qPCR).

Data Analysis:

The relative gene expression levels are calculated and compared between the different

treatment groups. A reduction in cytokine-induced SAA1 expression in the presence of

SGA360 indicates its repressive activity through AHR.

Signaling Pathway Overview
The selectivity of SGA360 is crucial for its intended therapeutic effect. By specifically targeting

the AHR and avoiding the ER, it modulates inflammatory pathways without interfering with

hormonal signaling.
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Click to download full resolution via product page

SGA360's Selective Interaction with AHR.

In conclusion, the available evidence strongly supports the classification of SGA360 as a

selective AHR modulator with minimal to no off-target effects on Estrogen Receptors. This

selectivity is a key feature, enabling the targeted modulation of AHR-mediated anti-

inflammatory pathways. Further comprehensive screening would be beneficial to fully elucidate

its interaction with a wider range of receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that
exhibits anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [SGA360: A Focused Look at On-Target Efficacy and
Off-Target Effects]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b117033#does-sga360-have-off-target-effects-on-
other-receptors]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b117033?utm_src=pdf-body-img
https://www.benchchem.com/product/b117033?utm_src=pdf-body
https://www.benchchem.com/product/b117033?utm_src=pdf-body
https://www.benchchem.com/product/b117033?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/20423157/
https://pubmed.ncbi.nlm.nih.gov/20423157/
https://www.benchchem.com/product/b117033#does-sga360-have-off-target-effects-on-other-receptors
https://www.benchchem.com/product/b117033#does-sga360-have-off-target-effects-on-other-receptors
https://www.benchchem.com/product/b117033#does-sga360-have-off-target-effects-on-other-receptors
https://www.benchchem.com/product/b117033#does-sga360-have-off-target-effects-on-other-receptors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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